5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide
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Overview
Description
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide is a chemical compound with the molecular formula C14H11ClNS It is a derivative of thieno[3,2-c]pyridine and is characterized by the presence of a chlorobenzyl group attached to the thieno[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide typically involves the reaction of thieno[3,2-c]pyridine with 2-chlorobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The thieno[3,2-c]pyridine ring system can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted thieno[3,2-c]pyridine derivative .
Scientific Research Applications
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: A related compound used as an antiplatelet agent.
Clopidogrel: Another antiplatelet agent with a similar structure.
Prasugrel: A thienopyridine derivative with antiplatelet activity.
Uniqueness
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H11BrClNS |
---|---|
Molecular Weight |
340.7 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI Key |
QPAFJVNEPLDJFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Br-] |
Origin of Product |
United States |
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